2,6-Dimethyl-N-(propan-2-yl)aniline
Description
Chemical Structure: 2,6-Dimethyl-N-(propan-2-yl)aniline is a tertiary aromatic amine with methyl groups at the 2 and 6 positions of the benzene ring and an isopropyl group attached to the nitrogen atom. Its molecular formula is C11H17N (molecular weight: 163.26 g/mol). The steric hindrance from the ortho-methyl groups and the branched N-substituent influences its reactivity and physical properties.
Applications: This compound serves as a precursor in organic synthesis, particularly in the preparation of Schiff bases, metal complexes, and pharmaceuticals. Its derivatives are also explored for catalytic and biological activities .
Properties
CAS No. |
61685-01-6 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,6-dimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-9(3)6-5-7-10(11)4/h5-8,12H,1-4H3 |
InChI Key |
CDUXPHQHKRTPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key Observations :
- Steric Effects : Bulkier N-substituents (e.g., benzyl in ) reduce solubility in polar solvents but enhance stability in catalytic applications.
- Electronic Effects : Electron-withdrawing groups (e.g., imine in ) increase electrophilicity, influencing reactivity in condensation reactions.
- Salt Formation : Hydrochloride derivatives (e.g., ) improve water solubility for pharmaceutical formulations.
Physicochemical Properties
| Property | This compound | 2,6-Diisopropylaniline | 2,6-Diethyl-N-(2-propoxyethyl)aniline | N,N-Dimethyl-2,6-diisopropylaniline HCl |
|---|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 352 | Not reported |
| Density (g/cm³) | ~0.92 (estimated) | ~0.89 (estimated) | 0.953 | Not reported |
| LogP (Partition Coeff.) | ~3.5 (estimated) | ~4.2 | 3.72 | 4.80 |
| Solubility | Low in water, high in organic solvents | Low in water | Low in water, soluble in ethers | High in water (salt form) |
Notes:
Preparation Methods
Alkylation of 2,6-Dimethylaniline with Isopropyl Halides
The alkylation of 2,6-dimethylaniline using isopropyl halides (e.g., isopropyl bromide or iodide) represents a straightforward route to N-isopropyl substitution. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the alkyl halide. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed to deprotonate the amine, enhancing its nucleophilicity.
Reaction Conditions:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction.
-
Temperature: Mild conditions (50–80°C) prevent side reactions such as over-alkylation.
-
Molar Ratios: A 1:1.2 molar ratio of amine to alkyl halide optimizes yield while minimizing di-alkylation.
Mechanistic Pathway:
Challenges: Competing C-alkylation on the aromatic ring may occur if the nitrogen is insufficiently activated. Steric hindrance from the 2,6-dimethyl groups further complicates the reaction, necessitating prolonged reaction times or elevated temperatures .
Reductive Amination of 2,6-Dimethylaniline with Acetone
Reductive amination offers an alternative route by reacting 2,6-dimethylaniline with acetone in the presence of a reducing agent. This method avoids alkyl halides, leveraging the formation of an imine intermediate that is subsequently reduced to the secondary amine.
Procedure:
-
Imine Formation: 2,6-Dimethylaniline reacts with acetone under dehydrating conditions (e.g., molecular sieves or azeotropic distillation).
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst reduces the imine to the desired amine.
Optimization Insights:
-
pH Control: Maintaining a mildly acidic pH (4–6) enhances imine stability and reduction efficiency.
-
Catalyst Selection: Pd/C or Raney nickel under 1–3 atm H₂ pressure achieves >85% conversion .
Advantages:
-
Avoids hazardous alkyl halides.
-
Tunable selectivity through catalyst choice.
Vapor-Phase Catalytic Amination of 2,6-Dimethylphenol
Adapted from methods for 2,6-diisopropylaniline synthesis , this approach involves gas-phase amination of 2,6-dimethylphenol with ammonia and hydrogen over a heterogeneous catalyst.
Catalyst Composition:
-
Support: MgO-Al₂O₃-coated γ-Al₂O₃.
-
Active Metal: 1 wt% Pd.
Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 180–220°C |
| Pressure | Atmospheric |
| Catalyst Loading | 0.1–0.15 g/g·h |
| H₂/NH₃ Flow Rate | 80 mL/min each |
Performance Metrics:
-
Conversion: 91.6–98.9% (temperature-dependent).
-
Selectivity: 27.1–76.0% for this compound, with byproduct formation (e.g., ring-aminated derivatives) inversely correlated with temperature .
Mechanistic Considerations:
Hydrogenation of the phenolic hydroxyl group precedes amination, with Pd facilitating both steps.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 70–85 | 80–90 | Moderate | High |
| Reductive Amination | 75–90 | 85–95 | High | Moderate |
| Catalytic Amination | 90–98 | 27–76 | Industrial | Low |
Key Findings:
-
Alkylation: Cost-effective but limited by byproduct formation.
-
Reductive Amination: High selectivity but requires specialized equipment for hydrogenation.
-
Catalytic Amination: Suitable for large-scale production despite variable selectivity.
Industrial-Scale Optimization Strategies
Catalyst Regeneration: Pd-based catalysts in vapor-phase systems exhibit gradual deactivation due to coking. Periodic calcination at 500°C restores activity by removing carbon deposits .
Solvent-Free Systems: Transitioning to solvent-free alkylation reduces waste and simplifies purification. Pilot studies show 10–15% yield improvements under vacuum distillation.
Process Intensification: Microreactor technology enhances heat and mass transfer in reductive amination, achieving 95% yield in continuous flow systems .
Q & A
Q. What are the established synthetic routes for 2,6-Dimethyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves alkylation of 2,6-dimethylaniline with isopropyl halides or via reductive amination. A reported procedure (General Procedure A) uses palladium-catalyzed C–N cross-coupling under mild conditions, achieving ~55% yield after purification by column chromatography (2% EtOAc in hexane) . Key optimization parameters include:
- Catalyst selection : Hybrid silylene-Pd catalysts improve steric tolerance for bulky amines.
- Temperature : Reactions at 60–80°C balance reactivity and decomposition risks.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Validated methods include:
- Gas Chromatography (GC) : Suitable for volatile derivatives; limit of detection (LOD) <0.01 ppm in biological samples .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 235–288 nm) ensure specificity .
- Electroanalytical techniques : Differential pulse voltammetry (DPV) detects electroactive amino groups in pharmaceuticals .
Q. How should researchers handle safety concerns related to this compound?
- Toxicity : Limited data, but structural analogs (e.g., aniline derivatives) suggest potential hematological toxicity. Use fume hoods and PPE .
- Storage : Store at 2–30°C in inert atmospheres to prevent oxidation .
- Disposal : Incinerate via licensed hazardous waste facilities due to aromatic amine hazards .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound derivatives?
Crystallographic refinement using SHELXL (via WinGX suite) resolves bond-length/angle inconsistencies. For example, Zn–N distances (2.071–2.078 Å) and anisotropic displacement parameters in coordination complexes confirm steric effects from the isopropyl group .
Q. What computational strategies address contradictions in structure-activity relationship (SAR) studies for anticancer applications?
- Docking simulations : Compare binding affinities of this compound derivatives (e.g., AG488) to RTK/tubulin targets using AutoDock Vina .
- MD simulations : Analyze conformational stability (RMSD < 2.0 Å over 100 ns trajectories) to validate anti-angiogenic mechanisms .
- Contradiction resolution : Cross-validate experimental IC₅₀ values (e.g., AG488 vs. docetaxel) with QSAR models to account for steric bulk effects .
Q. How can researchers mitigate challenges in characterizing sterically hindered intermediates during synthesis?
- NMR strategies : Use ¹H-¹⁵N HMBC to track N–H coupling in crowded environments.
- Mass spectrometry : High-resolution ESI-MS distinguishes isobaric species (e.g., m/z 177.2860 for [M+H]⁺) .
- Crystallographic workarounds : Co-crystallize with smaller ligands (e.g., chloride ions) to improve diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
